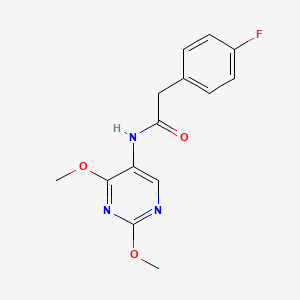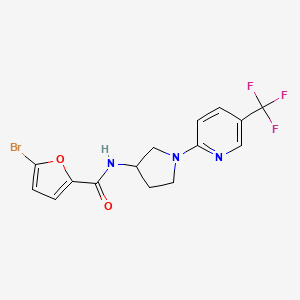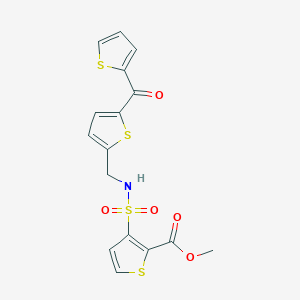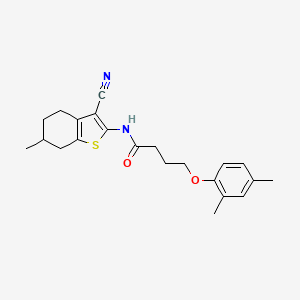
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, commonly known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a pyrimidine-based molecule that has been synthesized using a variety of methods. It has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
One significant application of compounds related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is in the field of radioligand imaging. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, closely related to this compound, demonstrates the potential of these compounds in diagnostic imaging and molecular medicine (Dollé et al., 2008).
Anti-inflammatory Properties
In another study, Sunder and Maleraju (2013) synthesized derivatives of a compound closely related to this compound and evaluated them for anti-inflammatory activity. This highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial and Anti-proliferative Activities
Fahim et al. (2021) reported on the synthesis of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, starting from a compound structurally similar to this compound. These compounds showed significant antimicrobial and anti-proliferative activities against breast cancer and liver cancer cells, suggesting their potential in cancer therapy (Fahim et al., 2021).
Antitumor Activities
Xiong Jing (2011) synthesized derivatives of a similar compound, demonstrating selective antitumor activities. This indicates the potential of this compound in developing new anticancer drugs (Xiong Jing, 2011).
Quantum Chemical Analysis for Antiviral Properties
Mary et al. (2020) conducted a quantum chemical analysis of a compound analogous to this compound, revealing its potential as an antiviral agent, particularly against SARS-CoV-2 (Mary et al., 2020).
Neuroinflammation Imaging
Damont et al. (2015) studied novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammatory processes. The study underscores the use of these compounds in neuroinflammation imaging (Damont et al., 2015).
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUGQUFDFUTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)



![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)
